Ethyl 8-hydroxyquinoline-3-carboxylate

Descripción general

Descripción

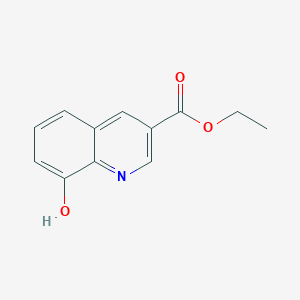

Ethyl 8-hydroxyquinoline-3-carboxylate is a derivative of 8-hydroxyquinoline, a compound known for its broad range of biological activities This compound is characterized by the presence of an ethyl ester group at the 3-position and a hydroxyl group at the 8-position of the quinoline ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 8-hydroxyquinoline-3-carboxylate typically involves the reaction of 8-hydroxyquinoline with ethyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more sustainable and cost-effective .

Análisis De Reacciones Químicas

Types of Reactions: Ethyl 8-hydroxyquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the 8-position can be oxidized to form a quinone derivative.

Reduction: The quinoline ring can be reduced under catalytic hydrogenation conditions.

Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Reduced quinoline derivatives.

Substitution: 8-hydroxyquinoline-3-carboxylic acid.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Antimicrobial Activity

EHQC has demonstrated notable antimicrobial properties, making it a candidate for developing new antibiotics. Studies indicate that it can inhibit the growth of various bacterial strains, including those resistant to conventional treatments. Its mechanism involves disrupting bacterial cell membranes and interfering with metabolic pathways, which is crucial in the fight against antibiotic-resistant infections .

Anticancer Properties

Research has shown that EHQC exhibits anticancer activity by inducing apoptosis in cancer cells. Its ability to chelate metal ions enhances its efficacy in targeting cancerous tissues, as certain metal ions play a role in tumor development and progression. The compound's derivatives have been synthesized to improve potency and selectivity against different cancer types .

Neuroprotective Effects

EHQC functions as an iron chelator, which is beneficial for neuroprotection. By sequestering excess iron, it helps prevent oxidative stress and neuronal damage associated with neurodegenerative diseases such as Alzheimer's and Parkinson's . This property positions EHQC as a potential therapeutic agent for neurodegenerative disorders.

Material Science Applications

Organic Light-Emitting Diodes (OLEDs)

EHQC has been explored for use in OLED technology due to its electron-transporting properties. Its incorporation into OLED materials can enhance device efficiency and stability, making it a valuable component in the development of next-generation displays .

Fluorescent Chemosensors

The compound is also utilized in creating fluorescent chemosensors for detecting metal ions in environmental samples. Its ability to form stable complexes with various metal ions allows for sensitive detection methods that are essential for environmental monitoring and pollution control .

Analytical Chemistry

In analytical chemistry, EHQC serves as a reagent for detecting and quantifying metal ions. Its application in spectrophotometry provides a reliable method for environmental analysis, particularly in assessing water quality and contamination levels .

Agricultural Chemistry

EHQC has potential applications as an agrochemical, specifically as a fungicide. Its effectiveness against fungal pathogens can help protect crops while minimizing environmental impact, contributing to sustainable agricultural practices .

Summary Table of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Pharmaceuticals | Antimicrobial, anticancer, neuroprotective agents | Targets resistant bacteria; induces apoptosis |

| Material Science | OLEDs, fluorescent chemosensors | Enhances efficiency; sensitive detection |

| Analytical Chemistry | Reagent for metal ion detection | Reliable environmental monitoring |

| Agricultural Chemistry | Fungicide | Protects crops; sustainable practices |

Case Studies

-

Antimicrobial Efficacy Study

A recent study assessed the antimicrobial activity of EHQC against various bacterial strains. Results indicated significant inhibition zones compared to standard antibiotics, suggesting its potential as a lead compound for new antibiotic development . -

Cancer Cell Apoptosis Induction

Research focused on the effects of EHQC on cancer cell lines revealed that the compound induced apoptosis through oxidative stress pathways. This finding supports further investigation into its use as an anticancer agent . -

Environmental Monitoring Application

In an analytical study, EHQC was used to detect heavy metals in water samples. The results demonstrated high sensitivity and specificity, establishing EHQC's role as an effective tool in environmental chemistry .

Mecanismo De Acción

The mechanism of action of ethyl 8-hydroxyquinoline-3-carboxylate involves its ability to chelate metal ions. This chelation disrupts metal-dependent biological processes, leading to antimicrobial and anticancer effects. The compound targets various molecular pathways, including those involved in oxidative stress and apoptosis .

Comparación Con Compuestos Similares

8-Hydroxyquinoline: The parent compound with similar chelating properties.

Methyl 8-hydroxyquinoline-3-carboxylate: A methyl ester derivative with comparable biological activities.

8-Hydroxyquinoline-5-sulfonic acid: A sulfonic acid derivative with enhanced water solubility.

Uniqueness: this compound is unique due to its specific ester group, which influences its solubility, reactivity, and biological activity. This makes it a valuable compound for targeted applications in various fields .

Actividad Biológica

Ethyl 8-hydroxyquinoline-3-carboxylate (EHQC) is a derivative of 8-hydroxyquinoline (8-HQ), a compound known for its diverse biological activities. This article delves into the biological activity of EHQC, highlighting its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

EHQC is characterized by the presence of a quinoline ring with a hydroxyl group and a carboxylate ester. Its molecular formula is , with a molecular weight of approximately 201.19 g/mol. The specific arrangement of substituents on the quinoline structure contributes to its biological activity.

Antimicrobial Activity

EHQC exhibits significant antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Studies have shown that compounds derived from the 8-hydroxyquinoline nucleus possess broad-spectrum antimicrobial effects, making them potential candidates for treating infections caused by resistant strains.

Table 1: Antimicrobial Activity of EHQC

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

Research indicates that EHQC has cytotoxic effects against various cancer cell lines. The compound has been found to induce apoptosis in cancer cells, making it a promising candidate for anticancer therapy.

Case Study: Cytotoxicity Against HeLa Cells

In a study examining the effects of EHQC on HeLa cells (a cervical cancer cell line), concentrations ranging from 0 to 200 µM were tested. The results indicated that EHQC demonstrated significant cytotoxicity with an IC50 value of approximately 50 µM, suggesting its potential as an anticancer agent .

The mechanism by which EHQC exerts its biological effects involves several pathways:

- Enzyme Inhibition : EHQC may inhibit enzymes involved in metabolic pathways, disrupting cellular processes essential for bacterial growth and cancer cell proliferation.

- DNA Interaction : The compound has been shown to interact with DNA, potentially interfering with replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : EHQC can induce oxidative stress within cells, leading to apoptosis in cancer cells.

Structure-Activity Relationship (SAR)

Understanding the SAR of EHQC is crucial for developing more effective derivatives. Modifications at various positions on the quinoline ring can enhance its biological activity while reducing toxicity.

Table 2: Structure-Activity Relationships of EHQC Derivatives

| Compound Name | Modifications | Notable Activities |

|---|---|---|

| This compound | Hydroxyl at position 8 | Antimicrobial, Anticancer |

| Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate | Chlorine at position 7 | Enhanced antimicrobial properties |

| Ethyl 6-methyl-8-hydroxyquinoline-3-carboxylate | Methyl group at position 6 | Increased cytotoxicity against cancer cells |

Propiedades

IUPAC Name |

ethyl 8-hydroxyquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-2-16-12(15)9-6-8-4-3-5-10(14)11(8)13-7-9/h3-7,14H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JONFCTYYAHIBKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C(=C1)C=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.